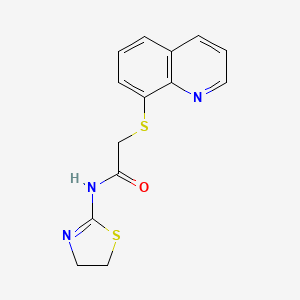
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide, also known as DFPM or Ro 25-6981, is a selective antagonist of the NMDA receptor subtype NR2B. It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to reduce the symptoms of schizophrenia in animal models.
Wirkmechanismus
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is a selective antagonist of the NMDA receptor subtype NR2B. It binds to the NR2B subunit of the NMDA receptor and blocks its activity. The NMDA receptor is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NR2B subunit, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has a high affinity for the NR2B subunit of the NMDA receptor, which makes it a selective antagonist. This selectivity reduces the risk of side effects associated with non-selective NMDA receptor antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in learning and memory. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, which makes it a potential therapeutic agent for these disorders. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has some limitations for lab experiments. It is a chemical compound that requires specialized equipment and expertise for its synthesis. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is also a potent antagonist of the NMDA receptor, which makes it potentially toxic at high doses.
Zukünftige Richtungen
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several potential future directions for research. It could be further studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide could also be used as a tool for studying the role of the NR2B subunit of the NMDA receptor in learning and memory. Future research could also focus on developing new compounds that are more selective and less toxic than N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-fluorobenzaldehyde with piperazine to form 4-fluorobenzylpiperazine. The second step involves the reaction of 4-fluorobenzylpiperazine with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine with cyanamide to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Eigenschaften
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHZKZZERDEIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)



![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)